molecular formula C16H9ClF3N5OS B4460518 7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4460518
M. Wt: 411.8 g/mol
InChI Key: KQQDFKKKJVDOON-UHFFFAOYSA-N
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Description

The compound 7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core. Key structural attributes include:

  • Position 7 Substitution: A 4-chloro-3-(trifluoromethyl)phenyl group, which introduces both halogenated and electron-withdrawing properties.

Properties

IUPAC Name

11-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N5OS/c1-27-15-22-14-21-7-9-12(25(14)23-15)4-5-24(13(9)26)8-2-3-11(17)10(6-8)16(18,19)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQDFKKKJVDOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Variations

The pyrido-triazolo-pyrimidinone scaffold is distinct from related bicyclic systems. Comparisons include:

Compound Name / ID Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7: 4-chloro-3-(trifluoromethyl)phenyl; 2: methylthio Not explicitly described; inferred from [1, 5]
Compound 5 () Thieno[2,3-b]pyridin-4(7H)-one fused with [1,2,4]triazolo[1,5-a]pyrimidine 7: phenyl; 2: [1,2,4]triazolo[1,5-a]pyrimidin-7-yl; 3: methyl Enaminone + 3-amine-1H-1,2,4-triazole in dioxane
Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7: furan-2-ylmethyl; 2: pyridin-3-yl Not specified; likely via cyclization or coupling
Compound 32 () [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one 6: 3-chlorobenzyl; 5: hexyl BMIM-PF6-mediated condensation

Key Observations :

  • Substituent bulkiness : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound is bulkier than the furan-2-ylmethyl group in , suggesting differences in steric interactions .
Halogenated Substituents
  • 4-Chloro-3-(trifluoromethyl)phenyl (Target Compound) : Combines halogen bonding (Cl) with lipophilicity (CF₃), enhancing membrane permeability and metabolic stability .
  • 3-Chlorobenzyl (Compound 32, ) : Chlorine at the benzyl position may improve binding to hydrophobic pockets in enzymes .
Sulfur-Containing Groups
  • Methylthio (-SCH₃) in Target Compound : Sulfur atoms can participate in hydrogen bonding or oxidation reactions, influencing bioavailability.
Heteroaromatic Substituents
  • Furan-2-ylmethyl () : The oxygen in furan may improve solubility but reduce stability compared to phenyl or trifluoromethyl groups .
  • Pyridin-3-yl () : A basic nitrogen in pyridine could facilitate salt formation, improving aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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